molecular formula C9H18OSi B2927385 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol CAS No. 1823376-31-3

3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol

Cat. No.: B2927385
CAS No.: 1823376-31-3
M. Wt: 170.327
InChI Key: QREYWZDZPBFOBL-UHFFFAOYSA-N
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Description

3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol is an organic compound with the molecular formula C₉H₁₈OSi. It is a liquid at room temperature and is known for its applications in organic synthesis, particularly in the formation of complex molecular structures. The presence of both a hydroxyl group and a trimethylsilyl group makes it a versatile intermediate in various chemical reactions.

Scientific Research Applications

3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Safety and Hazards

The safety information available indicates that “3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol” is potentially hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335, indicating that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol typically involves the reaction of 3-methyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pressure precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or an alkane.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst are employed.

    Substitution: Reagents like tetrabutylammonium fluoride or other fluoride sources are used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-one or 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-al.

    Reduction: 3-Methyl-5-(trimethylsilyl)pent-4-en-2-ol or 3-Methyl-5-(trimethylsilyl)pentane-2-ol.

    Substitution: Various substituted pent-4-yn-2-ols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl group can form hydrogen bonds, while the trimethylsilyl group can be easily removed to reveal a reactive alkyne. These properties make it a valuable building block in organic synthesis, allowing for the formation of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol
  • 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol
  • Methyl 3-(trimethylsilyl)-4-pentenoate

Uniqueness

3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol is unique due to its specific combination of a hydroxyl group and a trimethylsilyl-protected alkyne. This combination allows for selective reactions at either the hydroxyl or alkyne position, providing greater flexibility in synthetic applications compared to similar compounds.

Properties

IUPAC Name

3-methyl-5-trimethylsilylpent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-8(9(2)10)6-7-11(3,4)5/h8-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREYWZDZPBFOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C[Si](C)(C)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823376-31-3
Record name 3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol
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